3-Chloropyrido[2,3-b]pyrazine xhydrochloride
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Overview
Description
3-Chloropyrido[2,3-b]pyrazine xhydrochloride is a chemical compound with the molecular formula C7H5Cl2N3. It is a derivative of pyrido[2,3-b]pyrazine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[2,3-b]pyrazine xhydrochloride typically involves the chlorination of pyrido[2,3-b]pyrazine. One common method includes the reaction of pyrido[2,3-b]pyrazine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[2,3-b]pyrazine xhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Chloropyrido[2,3-b]pyrazine xhydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a tool in studying biological pathways and mechanisms due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrido[2,3-b]pyrazine xhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrido[2,3-b]pyrazine: A closely related compound without the xhydrochloride group.
Pyrido[2,3-b]pyrazine: The parent compound without the chlorine substitution.
Uniqueness
3-Chloropyrido[2,3-b]pyrazine xhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
3-chloropyrido[2,3-b]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-6-4-10-5-2-1-3-9-7(5)11-6;/h1-4H;1H |
InChI Key |
JKIORVZGOFPHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)Cl.Cl |
Origin of Product |
United States |
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